Asarinin

Description

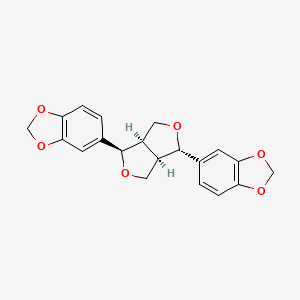

Structure

3D Structure

Properties

IUPAC Name |

5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033462 | |

| Record name | (+)-Episesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-05-1, 133-03-9 | |

| Record name | Asarinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-21202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Asarinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Episesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASARININ, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASARININ, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asarinin: A Technical Guide on its Mechanism of Action

Introduction

Asarinin is a naturally occurring tetrahydrofurofurano lignan found in various plants, including those from the Asarum and Zanthoxylum genera.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, which include anticancer, anti-inflammatory, anti-allergic, neuroprotective, and antiviral effects.[2][3][4][5] As an epimer of sesamin, this compound's multifaceted biological profile stems from its ability to modulate a variety of cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity

This compound demonstrates potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis, inhibition of pro-survival signaling, and induction of cell cycle arrest. Notably, it shows selectivity for cancer cells while having minimal impact on normal cells.

Induction of Caspase-Dependent Apoptosis

A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis. Studies on human ovarian cancer cells (A2780 and SKOV3) and gastric precancerous lesion cells (MC) show that this compound treatment leads to a significant increase in the apoptotic cell population. This process is mediated by the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. This compound has been shown to activate initiator caspases, including caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3. The critical role of this pathway is confirmed by experiments where pre-treatment with specific caspase inhibitors (z-DEVD-fmk for caspase-3, z-IETD-fmk for caspase-8, and z-LEHD-fmk for caspase-9) significantly attenuated this compound-induced cell death.

Modulation of Pro-Survival and Pro-Apoptotic Signaling

This compound's pro-apoptotic activity is tightly linked to its ability to modulate key signaling pathways that govern cell survival and proliferation.

-

Inhibition of the STAT3 Pathway: In gastric precancerous cells, this compound inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It downregulates the expression of phosphorylated STAT3 (p-STAT3) and its downstream targets, the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.

-

Promotion of Mitochondrial ROS: this compound promotes the accumulation of reactive oxygen species (ROS) within the mitochondria. This increase in oxidative stress can trigger the intrinsic apoptotic pathway. The pharmacological effects of this compound were shown to be blocked by the ROS scavenger N-acetylcysteine (NAC), confirming the essential role of ROS in its mechanism.

-

Cell Cycle Arrest: In MC gastric cells, this compound induces cell cycle arrest at the G0/G1 phase. This is accompanied by the downregulation of cell cycle-related proteins Cyclin E1 and Cyclin E2, thereby preventing cancer cell proliferation.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified across various cell lines, as summarized below.

| Cell Line | Cell Type | IC50 Value (µM) | Reference(s) |

| A2780 | Human Ovarian Cancer | 38.45 ± 2.78 | |

| SKOV3 | Human Ovarian Cancer | 60.87 ± 5.01 | |

| MC | Human Gastric Precancerous Lesion | 140 | |

| IOSE80PC | Normal Human Ovarian Epithelial | > 200 |

Key Experimental Protocols

-

Cell Viability (MTT) Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to the control.

-

-

Apoptosis (Annexin V-FITC/PI) Assay:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while double-positive cells are late apoptotic or necrotic.

-

Anti-inflammatory and Anti-allergic Activity

This compound exhibits significant anti-inflammatory and anti-allergic properties by inhibiting the activation of mast cells, which are key players in allergic reactions.

Inhibition of Src Family Kinases in Mast Cells

The primary anti-allergic mechanism of this compound is its function as a Src family kinase inhibitor. In mast cells, the cross-linking of IgE receptors (FcεRI) by an antigen triggers the activation of Src family kinases, particularly Lyn and Fyn. This is a critical initial step in the degranulation signaling cascade. This compound directly inhibits the phosphorylation of these kinases.

By preventing Src kinase activation, this compound effectively blocks downstream signaling events, including the phosphorylation of PLC-γ1, p38α, and Akt. This blockade disrupts the signaling cascade that leads to an increase in intracellular calcium, which is essential for mast cell degranulation. Consequently, this compound significantly suppresses antigen-induced calcium mobilization, histamine degranulation, and the release of pro-inflammatory cytokines such as TNF-α, MCP-1, IL-4, and IL-5.

Key Experimental Protocols

-

Histamine Release Assay:

-

A human mast cell line (e.g., LAD2) is sensitized with IgE.

-

Cells are washed and pre-treated with various concentrations of this compound for 30 minutes.

-

Antigen is added to stimulate degranulation, and the cells are incubated for a set time (e.g., 20 minutes).

-

The reaction is stopped by centrifugation at a low temperature.

-

The histamine content in the supernatant is measured using an enzyme immunoassay (EIA) kit. The percentage of inhibition is calculated relative to the stimulated, untreated control.

-

-

Calcium Mobilization Assay:

-

Sensitized mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are washed and pre-treated with this compound.

-

The baseline fluorescence is measured using a flow cytometer or fluorescence plate reader.

-

Antigen is added to trigger calcium influx.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time.

-

Neuroprotective Effects

This compound displays significant neuroprotective properties, primarily studied in rat adrenal pheochromocytoma (PC12) cells, a common model for neuronal function. Its mechanism is twofold: it enhances dopamine biosynthesis and protects cells from neurotoxin-induced cytotoxicity.

Stimulation of Dopamine Biosynthesis

This compound treatment (25-50 μM) has been shown to increase intracellular dopamine levels. It achieves this by activating the cyclic AMP-dependent protein kinase A (PKA) signaling pathway. Activation of PKA leads to the phosphorylation of the cyclic AMP-response element binding protein (CREB), which in turn increases the phosphorylation and activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

Protection Against 6-OHDA-Induced Cytotoxicity

The neurotoxin 6-hydroxydopamine (6-OHDA) is often used to model Parkinson's disease. This compound (25 μM) protects PC12 cells from 6-OHDA-induced cell death by modulating key survival and stress-activated protein kinase pathways. It inhibits the sustained activation of the ERK-p38MAPK-JNK1/2 stress signaling cascade and subsequent caspase-3 activity, which are typically induced by 6-OHDA. Simultaneously, this compound promotes cell survival by inducing the transient phosphorylation of ERK1/2 and the anti-apoptotic protein Bad, demonstrating a finely tuned regulation of these pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on dopamine biosynthesis and 6-hydroxydopamine-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Asarinin's physical and chemical properties for research.

Asarinin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physical, chemical, and biological properties of this compound, a lignan found in various plant species.

This compound, also known as episesamin, is a naturally occurring compound that has garnered significant interest for its potential therapeutic applications.[1][2] This guide synthesizes key data on its properties, experimental protocols, and mechanisms of action to support further research and development.

Core Physical and Chemical Properties

This compound is a furofuran lignan with a complex stereochemistry.[3] Its fundamental properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C20H18O6 | [4][5] |

| Molecular Weight | 354.35 g/mol | |

| IUPAC Name | 5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

| CAS Number | 133-04-0, 133-05-1 | |

| Appearance | White to off-white solid; white needle-like crystals. | |

| Melting Point | 120-122 °C | |

| Boiling Point | 504.4 ± 50.0 °C (Predicted) | |

| Density | 1.385 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Practically insoluble in water. Soluble in boiling methanol, ethanol, chloroform, acetone, and benzene. Slightly soluble in Chloroform and DMSO. | |

| Storage Temperature | -20°C Freezer | |

| Optical Rotation | [α]D20 -118.6°; [α]D23 -122° (chloroform) | |

| UV max (λmax) | 237, 288 nm |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons of the benzodioxole rings, the methine protons of the furofuran core, and the methylene protons of the oxymethylene bridges. |

| ¹³C NMR | The carbon NMR spectrum displays distinct resonances for the quaternary and protonated carbons of the benzodioxole moieties, as well as the carbons of the central furofuran skeleton. |

| Mass Spectrometry (MS) | Mass spectral analysis typically shows the molecular ion peak corresponding to its molecular weight. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-O stretching of the ether and acetal groups, C=C stretching of the aromatic rings, and C-H stretching of both aromatic and aliphatic protons. |

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of this compound from plant material, such as the roots of Asarum sieboldii, involves the following steps:

-

Extraction : The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation : The chloroform or ethyl acetate fraction, which is typically enriched with lignans, is subjected to column chromatography on silica gel.

-

Gradient Elution : The column is eluted with a gradient of solvents, for example, a hexane-ethyl acetate mixture, with increasing polarity.

-

Further Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantification by HPLC

A typical HPLC method for the quantification of this compound would involve:

-

Column : A C18 reversed-phase column.

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water.

-

Detection : UV detection at 288 nm.

-

Standard Curve : A standard curve is generated using a pure this compound standard of known concentrations to quantify the amount in the sample.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

Cytotoxic Activity in Ovarian Cancer Cells

This compound has been shown to be cytotoxic to A2780 and SKOV3 ovarian cancer cells with IC50 values of 38.45 and 60.87 µM, respectively. It exhibits selectivity, as it is not cytotoxic to immortalized ovarian surface epithelial cells (IC50 > 200 µM). The mechanism of its cytotoxic action involves the induction of apoptosis through the activation of caspases.

Caption: this compound-induced apoptosis in ovarian cancer cells.

Inhibition of Δ5-Desaturase

This compound acts as a noncompetitive inhibitor of Δ5-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis, with a Ki of 0.28 mM. It shows selectivity for Δ5-desaturase over Δ6- and Δ9-desaturases.

Caption: Inhibition of Δ5-desaturase by this compound.

Anti-allergic Effects

In animal models of allergic rhinitis, orally administered (-)-asarinin has been shown to significantly inhibit scratching and sneezing responses. It also reduces the serum concentrations of histamine, total IgE, and IL-4, and alleviates inflammatory infiltration in the nasal mucosa.

Caption: Anti-allergic effects of (-)-asarinin.

References

A Comprehensive Pharmacological Profile of Asarinin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Asarinin is a naturally occurring tetrahydrofurofurano lignan found in various plants, including species of Asarum, Zanthoxylum, and Anemopsis.[1][2][3] It is an epimer of sesamin and has garnered significant interest within the scientific community for its diverse range of biological activities.[4][5] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-allergic, neuroprotective, and antiviral agent. This document provides a detailed technical overview of the pharmacological profile of this compound, summarizing key quantitative data, experimental methodologies, and the underlying molecular pathways.

Pharmacodynamics: Mechanism of Action

This compound exerts its effects through multiple biochemical pathways, primarily by modulating key signaling cascades involved in apoptosis, inflammation, and cellular proliferation.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in ovarian and gastric precancerous cells, while showing minimal toxicity to normal cells.

In human gastric precancerous lesion cells (MC cells), this compound induces apoptosis and cell cycle arrest by promoting the accumulation of mitochondrial reactive oxygen species (ROS) and subsequently inhibiting the STAT3 signaling pathway. This leads to the downregulation of key survival and proliferation proteins.

DOT script for this compound's effect on the STAT3 Pathway

In human ovarian cancer cell lines (A2780 and SKOV3), this compound's cytotoxic effect is mediated by the induction of apoptosis through the activation of both intrinsic and extrinsic caspase pathways.

DOT script for this compound's effect on Caspase-Dependent Apoptosis

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| MC | Human Gastric Precancerous | CCK8 | IC₅₀ | 140 | |

| A2780 | Human Ovarian Cancer | MTT | IC₅₀ | 38.45 ± 2.78 | |

| SKOV3 | Human Ovarian Cancer | MTT | IC₅₀ | 60.87 ± 5.01 | |

| IOSE80PC | Immortalized Ovarian Epithelial | MTT | IC₅₀ | >200 |

-

Cell Viability (MTT/CCK8 Assay): Cancer cells (e.g., A2780, SKOV3, MC) and normal control cells (e.g., GES-1, IOSE80PC) are seeded in 96-well plates. After cell attachment, they are treated with varying concentrations of this compound (e.g., 20-140 µM) for 24-48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) or CCK8 solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining): Cells are treated with this compound for a specified period (e.g., 48 hours). They are then harvested, washed, and resuspended in binding buffer. Cells are co-stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis: Cells treated with this compound (e.g., 80-140 µM) are lysed to extract total proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, Bcl-2, Cyclin D1, Caspase-3, PARP). After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.

Anti-Allergic and Anti-Inflammatory Activity

This compound demonstrates potent anti-allergic effects by inhibiting the activation of mast cells, which are key mediators of allergic reactions.

This compound acts as a Src family kinase inhibitor. In antigen-sensitized mast cells (LAD2), it prevents the phosphorylation of Src family kinases like Lyn and Fyn. This blockade disrupts downstream signaling involving PLC-γ1, p38α, and Akt, ultimately suppressing mast cell degranulation (histamine release), calcium mobilization, and the secretion of pro-inflammatory cytokines.

DOT script for this compound's Anti-Allergic Mechanism

| Assay | Cell Line | Treatment | Effect | Reference |

| Histamine Release | LAD2 | This compound (50 µM) | Significant inhibition of histamine release | |

| Calcium Mobilization | LAD2 | This compound (25 µM) | Significant reduction in calcium flux | |

| Cytokine Release | LAD2 | This compound (concentration not specified) | Significant reduction of TNF-α, MCP-1, IL-4, and IL-5 |

-

Histamine Release Assay: Sensitized LAD2 cells are treated with this compound (50 µM) for 20 minutes before being challenged with an antigen. The supernatant is collected, and the histamine concentration is measured using an ELISA kit.

-

Calcium Mobilization Assay: Sensitized LAD2 cells are loaded with a calcium-sensitive dye. After treatment with this compound (25 µM) for 30 minutes, the cells are stimulated with an antigen, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

In Vivo Allergic Rhinitis Model: An IgE-dependent murine model of allergic rhinitis is established. Treatment with this compound results in decreased concentrations of histamine, total IgE, and IL-4, along with reduced inflammatory infiltrates and nasal mucosa incrassation.

Neuroprotective Effects

This compound exhibits neuroprotective properties by modulating dopamine biosynthesis and protecting neuronal cells from cytotoxicity.

In rat adrenal pheochromocytoma (PC12) cells, this compound (25-50 µM) increases intracellular dopamine levels. It achieves this by activating the PKA-CREB signaling pathway, which leads to the phosphorylation and activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Furthermore, this compound protects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity by inhibiting the sustained activation of stress-related kinase pathways (ERK, p38MAPK, JNK) and the downstream executioner caspase-3.

DOT script for this compound's Neuroprotective Mechanisms

Other Activities

-

Δ⁵-Desaturase Inhibition: this compound is a non-competitive inhibitor of Δ⁵-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis, with a Ki of 0.28 mM. It is selective for Δ⁵-desaturase over Δ⁶- and Δ⁹-desaturase.

-

Antiviral Activity: this compound demonstrates antiviral efficacy against Foot-and-Mouth Disease Virus (FMDV). It targets the RNA-dependent RNA polymerase (3Dpol), preventing viral replication.

-

Anti-Migraine Potential: Molecular docking studies suggest this compound has a strong binding affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor, indicating potential as a therapeutic agent for migraines.

| Target/Virus | Activity | Assay | Value | Reference |

| Δ⁵-Desaturase | Enzyme Inhibition | N/A | Ki = 0.28 mM | |

| Foot-and-Mouth Disease Virus | Antiviral | IPMA | EC₅₀ = 15.11 ± 1.18 µM | |

| FMDV 3Dpol | Enzyme Inhibition | Cell-based 3Dpol assay | IC₅₀ = 10.37 ± 1.01 µM | |

| CGRP Receptor (PDB: 6ZHO) | Receptor Binding | Molecular Docking | Binding Affinity = -10.3 kcal/mol |

Pharmacokinetics and Drug-Likeness

In silico and preclinical studies have provided initial insights into the pharmacokinetic profile and drug-like properties of this compound.

| Parameter | Value | Interpretation/Significance | Reference |

| Molecular Weight | 354.36 g/mol | Within Lipinski's rule of five for drug-likeness. | |

| LogP (Lipophilicity) | 3.22 | Moderately lipophilic, suggesting good membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 55.38 Ų | Suggests good oral absorption and cell permeability. | |

| CYP Inhibition | Inhibits CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Potential for drug-drug interactions. | |

| CYP Substrate | Substrate for CYP3A4 | Metabolism is likely mediated by CYP3A4. | |

| Clearance | -0.126 ml/min/kg | Predicted clearance rate. | |

| Predicted LD₅₀ (rat) | 2.833 mol/kg | Indicates moderate acute toxicity. | |

| Drug-likeness Score | 0.65 | Positive score indicates similarity to known drugs. |

Conclusion

This compound is a pleiotropic lignan with a compelling pharmacological profile. Its ability to modulate multiple key signaling pathways, including STAT3, caspase cascades, and Src family kinases, underpins its potent anti-cancer and anti-allergic activities. Furthermore, its neuroprotective effects and potential as an antiviral and anti-migraine agent highlight its therapeutic versatility. The available quantitative data on its bioactivity (IC₅₀, EC₅₀, Ki) are promising, and its predicted pharmacokinetic properties suggest it is a viable candidate for further drug development. Future research should focus on comprehensive in vivo efficacy and safety studies to translate these preclinical findings into clinical applications.

References

Natural occurrence and biosynthesis of Asarinin in plants.

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Asarinin in Plants

Introduction

This compound, a furofuran lignan, is a naturally occurring bioactive compound found in a variety of plant species. It is an epimer of sesamin and is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This technical guide provides a comprehensive overview of the natural distribution of this compound in the plant kingdom, its detailed biosynthetic pathway, and the experimental protocols utilized for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is distributed across several plant families, with notable concentrations found in the Aristolochiaceae, Lauraceae, Piperaceae, Rutaceae, and Saururaceae families.[3] Its presence is most frequently reported in the roots and rhizomes of these plants.

Plant Sources and Quantitative Data

The concentration of this compound can vary significantly between different plant species, as well as between different organs of the same plant. Environmental factors, such as altitude, and post-harvest processing methods can also influence its content.[4] A summary of quantitative analyses of this compound in various plant sources is presented in Table 1.

Table 1: Quantitative Analysis of this compound in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference(s) |

| Asarum sieboldii | Aristolochiaceae | Roots & Rhizomes | 1.268 - 3.40 | LC-MS | |

| Asarum heterotropoides | Aristolochiaceae | Roots & Rhizomes | 1.81 ± 0.72 | HPLC | |

| Anemopsis californica | Saururaceae | Roots & Rhizomes | High levels reported (not quantified) | Isolation | |

| Zanthoxylum americanum | Rutaceae | Stem | Not quantified | Isolation | |

| Zanthoxylum armatum | Rutaceae | Root & Stem | Not quantified | Isolation |

Biosynthesis of this compound

This compound, like other lignans, is synthesized via the phenylpropanoid pathway. This intricate pathway begins with the amino acid phenylalanine and leads to the formation of monolignols, which are the primary precursors for lignan biosynthesis.

The Phenylpropanoid Pathway and Monolignol Formation

The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Subsequent enzymatic reactions, including those catalyzed by 4-Coumarate-CoA Ligase (4CL) , lead to the formation of p-coumaroyl-CoA, a central intermediate. Through a series of further enzymatic modifications, p-coumaroyl-CoA is converted into various monolignols, with coniferyl alcohol being the direct precursor for this compound biosynthesis.

Dimerization and Furofuran Ring Formation

The biosynthesis of the core lignan structure involves the stereospecific coupling of two coniferyl alcohol molecules. This crucial step is mediated by Dirigent Proteins (DIR) and laccase or peroxidase enzymes, resulting in the formation of the furofuran lignan, (+)-pinoresinol.

From pinoresinol, the pathway to this compound (an epimer of sesamin) involves the formation of two methylenedioxy bridges. A cytochrome P450 monooxygenase, known as piperitol/sesamin synthase, first converts pinoresinol to piperitol. Subsequent enzymatic activity facilitates the second methylenedioxy bridge formation to yield sesamin, which can be epimerized to this compound.

Regulation of this compound Biosynthesis

The biosynthesis of lignans is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of key biosynthetic genes is controlled by a complex network of transcription factors and signaling molecules.

-

Transcription Factors: NAC and MYB domain transcription factors are known to be significant regulators of the phenylpropanoid and lignin/lignan pathways. They can bind to the promoter regions of biosynthetic genes like PAL, C4H, and PLR to activate or repress their transcription.

-

Signaling Molecules: Abiotic and biotic stresses can induce lignan biosynthesis as a defense mechanism. Signaling molecules such as hydrogen peroxide (H₂O₂) and salicylic acid (SA) have been shown to mediate these responses. For instance, the application of elicitors like putrescine can increase H₂O₂ levels, which in turn upregulates the expression of genes such as PAL and PLR, leading to enhanced lignan accumulation.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]

- 4. Comparative Biochemical and Pharmacodynamic Analyses of Asarum heterotropoides Fr. Schmidt var. Mandshuricum (Maxim) Kitag and Asarum sieboldii Miq var. Seoulense Nakai Roots - PMC [pmc.ncbi.nlm.nih.gov]

Asarinin: A Technical Guide to its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a furofuran lignan found in various plant species, has emerged as a compound of interest in antiviral research. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound's potential as an antiviral agent. The primary focus of this document is on its demonstrated efficacy against Foot-and-Mouth Disease Virus (FMDV), for which significant in-vitro data exists. This guide consolidates quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action to serve as a valuable resource for researchers in the field of virology and drug development. While the broader antiviral spectrum of this compound remains an area for future investigation, this guide lays the groundwork for further exploration of its therapeutic potential.

Introduction

The continuous threat of viral diseases necessitates the discovery and development of novel antiviral agents. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, a lignan belonging to the tetrahydrofuranoid and tetrahydrofurofuranoid class, has demonstrated promising biological activities.[1] Recent research has highlighted its specific and potent antiviral effects, particularly against RNA viruses. This guide aims to provide an in-depth technical analysis of the existing research on this compound's antiviral properties to inform and guide future research and development efforts.

Antiviral Activity of this compound

The most well-documented antiviral activity of this compound is against the Foot-and-Mouth Disease Virus (FMDV), a highly contagious picornavirus that affects cloven-hoofed animals and has significant economic implications.

Quantitative Antiviral Data against FMDV

In-vitro studies have quantified the inhibitory effects of (-)-asarinin on FMDV replication. The following table summarizes the key quantitative data from these studies.

| Parameter | Value (µM) | 95% Confidence Interval | Assay Method | Cell Line | Virus Strain | Reference |

| EC50 | 15.11 ± 1.18 | 13.72 to 16.49 | Immunoperoxidase Monolayer Assay (IPMA) | BHK-21 | FMDV | [2][3] |

| IC50 | 10.37 ± 1.01 | 9.56 to 11.18 | Cell-based FMDV Minigenome Assay (GFP expression) | BHK-21 | FMDV | [2][3] |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration of this compound required to inhibit 50% of the viral replication.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Here, it signifies the concentration of this compound needed to inhibit the FMDV 3Dpol activity by 50%.

Mechanism of Action against FMDV

Research indicates that this compound exerts its antiviral effect against FMDV by targeting a crucial viral enzyme, the RNA-dependent RNA polymerase (3Dpol). This enzyme is essential for the replication of the viral RNA genome.

Proposed Signaling Pathway

The proposed mechanism of action involves the direct inhibition of the FMDV 3Dpol, which in turn blocks viral RNA synthesis and subsequent viral replication. The following diagram illustrates this proposed pathway.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the antiviral activity of this compound against FMDV.

Cell Lines and Virus

-

Cell Line: Baby Hamster Kidney (BHK-21) cells were used for all antiviral assays.

-

Virus: Foot-and-Mouth Disease Virus (FMDV).

Cytotoxicity Assay

-

Method: The cytotoxicity of this compound on BHK-21 cells was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

BHK-21 cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with various concentrations of this compound.

-

The cells were incubated for a further 48 hours.

-

MTT solution was added to each well, and the plates were incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength to determine cell viability.

-

Antiviral Activity Assays

-

Purpose: To determine the EC50 of this compound against FMDV.

-

Procedure:

-

BHK-21 cells were seeded in 96-well plates.

-

The cells were infected with FMDV.

-

After a 1-hour adsorption period, the virus inoculum was removed, and the cells were treated with different concentrations of this compound.

-

The plates were incubated for 24 hours.

-

The cells were fixed and permeabilized.

-

A primary antibody against FMDV was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

A substrate for HRP was added to visualize the infected cells.

-

The number of infected cells was counted to determine the percentage of inhibition.

-

-

Purpose: To determine the IC50 of this compound against the FMDV 3Dpol.

-

Principle: This assay utilizes a reporter gene (Green Fluorescent Protein - GFP) whose expression is dependent on the activity of the FMDV 3Dpol.

-

Procedure:

-

BHK-21 cells were co-transfected with plasmids expressing the FMDV 3Dpol and a minigenome containing the GFP reporter gene.

-

The transfected cells were treated with various concentrations of this compound.

-

After a specific incubation period, the expression of GFP was quantified using a fluorescence plate reader or flow cytometry.

-

The reduction in GFP expression corresponds to the inhibition of 3Dpol activity.

-

Experimental Workflow Visualization

The overall experimental workflow for identifying and validating the anti-FMDV activity of this compound is depicted in the following diagram.

Broader Antiviral Potential and Future Directions

While the antiviral activity of this compound against FMDV is well-characterized, its efficacy against other viruses remains largely unexplored. Lignans as a chemical class have demonstrated a broad spectrum of antiviral activities against various human pathogens, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus (HCMV). However, specific studies detailing the activity of this compound against these and other viruses, including quantitative data and mechanisms of action, are currently lacking in the scientific literature.

The potent and specific inhibition of the FMDV RNA-dependent RNA polymerase by this compound suggests that it may be effective against other RNA viruses that rely on similar enzymes for their replication. This presents a compelling rationale for future research to investigate the broader antiviral spectrum of this compound.

Key areas for future research include:

-

Screening against a panel of RNA and DNA viruses: To determine the breadth of this compound's antiviral activity.

-

Mechanism of action studies against other susceptible viruses: To identify if the inhibition of viral polymerases is a common mechanism or if other viral or host targets are involved.

-

In-vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of this compound in animal models.

-

Structure-activity relationship (SAR) studies: To identify key structural features of this compound responsible for its antiviral activity and to guide the synthesis of more potent and selective analogs.

Conclusion

This compound has been identified as a potent in-vitro inhibitor of Foot-and-Mouth Disease Virus, acting through the targeted inhibition of the viral RNA-dependent RNA polymerase. The detailed experimental data and a clear mechanism of action provide a solid foundation for its further investigation as a potential antiviral agent. While its efficacy against other viral pathogens is yet to be established, the promising results against FMDV, coupled with the known broad-spectrum antiviral activities of the lignan class of compounds, warrant a comprehensive evaluation of this compound's potential as a broad-spectrum antiviral drug. This technical guide serves as a critical resource for researchers to build upon the current knowledge and to further explore the therapeutic promise of this compound.

References

- 1. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-hepatitis B virus activities of triterpenoid saponin compound from Potentilla anserine L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Artemisinin Derivative Artemisone Is a Potent Inhibitor of Human Cytomegalovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Profile of Asarinin: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Mechanisms and Therapeutic Potential of a Promising Natural Lignan

Introduction

Asarinin, a lignan found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic properties. Among these, its antioxidant capabilities stand out as a key area of investigation for its potential application in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from experimental studies. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic use.

While direct quantitative antioxidant data for this compound is limited in the current body of scientific literature, this guide will leverage available information on its epimer, sesamin, to provide a comparative and predictive analysis of its potential antioxidant efficacy. The structural similarity between this compound and sesamin suggests they may share comparable biological activities.

Core Antioxidant Mechanisms of this compound

This compound is believed to exert its antioxidant effects through a multi-pronged approach, primarily involving direct free radical scavenging and the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.

Direct Free Radical Scavenging Activity

This compound, like many phenolic compounds, is postulated to possess the ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating the damaging effects of oxidative stress on cellular components such as lipids, proteins, and DNA. Due to the limited availability of direct quantitative data for this compound, the following table summarizes the free radical scavenging activities of its epimer, sesamin, which is expected to have similar properties.

Table 1: In Vitro Antioxidant Activity of Sesamin (this compound Epimer)

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | ~250 (very weak) | BHT | 5.81 | [1] |

| ABTS Radical Scavenging | >100 | Trolox | Not specified | Data inferred from weak DPPH activity |

| Hydroxyl Radical Scavenging | Not available | Not available | Not available | |

| Superoxide Radical Scavenging | Not available | Not available | Not available | |

| Lipid Peroxidation Inhibition | Not available | Not available | Not available |

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, a more significant aspect of this compound's antioxidant potential lies in its ability to modulate intracellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, leading to their transcription. These genes encode for a variety of antioxidant enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies on sesamin suggest that it can activate the Nrf2 signaling pathway, leading to the upregulation of these protective genes[2][3][4]. This activation enhances the cell's capacity to neutralize ROS and detoxify harmful substances. It is highly probable that this compound shares this mechanism of action.

References

- 1. Bioactive lignans from sesame (Sesamum indicum L.): evaluation of their antioxidant and antibacterial effects for food applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesamin Activates Nrf2/Cnc-Dependent Transcription in the Absence of Oxidative Stress in Drosophila Adult Brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of Asarinin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asarinin, a lignan found in various plant species, has garnered scientific interest for its potential therapeutic properties. Preliminary research suggests that this compound possesses anti-inflammatory capabilities, positioning it as a candidate for further investigation in the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, detailing its proposed mechanisms of action, summarizing available data, and outlining key experimental methodologies.

In Vitro Anti-inflammatory Activity

Preliminary in vitro studies have explored the effects of this compound on key inflammatory mediators. While specific IC50 values for this compound are not widely published, research on related lignans and extracts containing this compound provides insights into its potential efficacy.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound and Related Compounds

| Test Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Observed Effect | Citation |

| This compound | Rat Dendritic Cells | Lipopolysaccharide (LPS) | MyD88 activation | Inhibition of LPS-induced MyD88 activation | [1] |

| This compound | Rat Dendritic Cells | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) Secretion | Inhibition of IL-6 secretion | [1] |

| This compound | Rat Dendritic Cells | Lipopolysaccharide (LPS) | Interleukin-12 (IL-12) Secretion | Inhibition of IL-12 secretion | [1] |

| α-Asarone | Not Specified | Not Specified | TNF-α Production | Suppression of TNF-α production | [2] |

| α-Asarone | Not Specified | Not Specified | iNOS Expression | Suppression of iNOS expression | [2] |

Note: Quantitative data for direct inhibition by this compound (e.g., IC50 values) is limited in the reviewed literature. The data for α-asarone, a related compound, is included to provide context for potential activity.

Experimental Protocols

1. Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.

-

After 24 hours of incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.

-

A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

-

Cell viability is assessed in parallel using methods like the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

2. Inhibition of Prostaglandin E2 (PGE2) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation and pain synthesized by cyclooxygenase-2 (COX-2).

-

Cell Culture: RAW 264.7 cells or other suitable macrophage cell lines are used.

-

Assay Procedure:

-

Cells are seeded and pre-treated with this compound as described for the NO inhibition assay.

-

Inflammation is induced with LPS.

-

After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Results are expressed as the percentage of inhibition of PGE2 production compared to the LPS-stimulated control.

-

In Vivo Anti-inflammatory Activity

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound. The carrageenan-induced paw edema model is a widely used and well-characterized assay for acute inflammation.

Table 2: Summary of In Vivo Anti-inflammatory Effects of α-Asarone

| Test Compound | Animal Model | Dosage | Measured Parameter | Percent Inhibition | Time Point | Citation |

| α-Asarone | LPS-induced paw edema in mice | 3 mg/kg (p.o.) | Paw Edema | 62.12% | 2 hours | |

| α-Asarone | LPS-induced paw edema in mice | 3 mg/kg (p.o.) | Paw Edema | 72.22% | 4 hours |

Experimental Protocol

1. Carrageenan-Induced Paw Edema in Rats or Mice

This model assesses the ability of a compound to reduce acute inflammation.

-

Animals: Wistar or Sprague-Dawley rats or Swiss albino mice are commonly used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce inflammation.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

-

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While research is ongoing, preliminary evidence points towards the involvement of the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to TLR4, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of Myeloid differentiation primary response 88 (MyD88), a key adaptor protein downstream of TLR4. This suggests that this compound may interfere with the initial steps of the LPS-induced inflammatory response.

Caption: this compound's inhibition of the TLR4 signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting upstream signaling molecules like MyD88, this compound likely prevents the activation of the IKK complex and subsequent NF-κB activation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. The activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes. While direct evidence for this compound's effect on the MAPK pathway is limited, many natural anti-inflammatory compounds are known to inhibit MAPK signaling.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary investigation of the anti-inflammatory effects of a compound like this compound.

Caption: General experimental workflow for anti-inflammatory studies.

Conclusion and Future Directions

Preliminary evidence suggests that this compound exhibits anti-inflammatory properties, likely through the inhibition of key inflammatory pathways such as TLR4/MyD88 and NF-κB. However, the current body of research is limited, and further studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (NO, PGE2, TNF-α, IL-6) in various cell types.

-

Dose-Response Studies: Conducting comprehensive in vivo dose-response studies in various animal models of inflammation to establish efficacy and therapeutic window.

-

Mechanism of Action: Utilizing techniques such as Western blotting, RT-PCR, and specific pathway inhibitors to precisely identify the molecular targets of this compound within the NF-κB and MAPK signaling cascades.

-

Structure-Activity Relationship (SAR) Studies: Investigating the chemical features of this compound that are crucial for its anti-inflammatory activity to guide the development of more potent derivatives.

A more thorough understanding of this compound's anti-inflammatory profile will be critical in advancing its development as a potential therapeutic agent for inflammatory diseases.

References

Discovery and history of Asarinin in traditional medicine.

An In-depth Technical Guide on its Discovery, History, and Biological Activities

Abstract

Asarinin, a furofuran lignan found in various medicinal plants, has a rich history of use in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of the discovery and historical applications of this compound, detailing its ethnobotanical sources and traditional therapeutic uses. The document further delves into the scientific exploration of this compound, presenting its physicochemical properties, quantitative data on its biological activities, and detailed experimental protocols for its isolation and characterization. A significant focus is placed on its mechanism of action, with a particular emphasis on the modulation of the STAT3 signaling pathway and the induction of mitochondrial reactive oxygen species. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Discovery and History in Traditional Medicine

The history of this compound is intrinsically linked to the traditional use of the plants in which it is found. While the compound itself was isolated and identified with the advent of modern phytochemical techniques, its therapeutic effects have been harnessed for centuries through the administration of herbal preparations.

Traditional Chinese Medicine (TCM)

In Traditional Chinese Medicine, the primary source of this compound is the dried root and rhizome of Asarum sieboldii Miq., known as Xì Xīn (细辛).[1] This herb has been used for over 2,000 years to treat a variety of ailments. Historical TCM texts describe its use for dispelling cold, relieving pain, and reducing phlegm.

Traditional applications of Asarum sieboldii in TCM include the treatment of:

-

Pain and Inflammation: Headaches, toothaches, and rheumatic pain.[2]

-

Respiratory Conditions: Cough, colds, sinusitis, and bronchitis.[2]

-

Gastrointestinal Disorders: Improving digestion.

Other Traditional Systems

This compound is also found in plants of the Zanthoxylum genus, which are utilized in various traditional medicine systems. Zanthoxylum alatum, for instance, has been used in traditional Indian and other Asian systems of medicine. The fruits and seeds of Zanthoxylum armatum are used as an aromatic tonic for fever and dyspepsia.

Physicochemical Properties of this compound

This compound is a furofuran lignan with the following properties:

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₈O₆ | |

| Molecular Weight | 354.35 g/mol | |

| CAS Number | 133-04-0 | |

| Appearance | White needle-like crystals | |

| Solubility | Soluble in DMSO and DMF. | |

| logP (Octanol-Water Partition Coefficient) | 3.22 | |

| logS (Aqueous Solubility) | -4.39 |

Biological Activities and Quantitative Data

This compound has been investigated for a range of pharmacological activities. The following tables summarize the available quantitative data.

Antiviral Activity

| Virus | Assay | Metric | Value | Source |

| Foot-and-Mouth Disease Virus (FMDV) | Immunoperoxidase Monolayer Assay | EC₅₀ | 15.11 µM | |

| FMDV RNA-dependent RNA polymerase (3Dpol) | Cell-based FMDV minigenome assay | IC₅₀ | 10.37 µM |

Cytotoxic Activity

| Cell Line | Cancer Type | Metric | Value | Source |

| A2780 | Ovarian Cancer | IC₅₀ | 38.45 µM | |

| SKOV3 | Ovarian Cancer | IC₅₀ | 60.87 µM |

Enzyme Inhibition

| Enzyme | Metric | Value | Source |

| Δ⁵-desaturase | Kᵢ | 0.28 mM |

In Silico Pharmacokinetic Predictions

| Parameter | Predicted Value | Source |

| Blood-Brain Barrier Permeability (logBB) | -0.862 | |

| CNS Permeability (logPS) | -2.939 |

Experimental Protocols

Representative Protocol for Isolation and Characterization of this compound from Asarum sieboldii

This protocol is a synthesized representation based on methodologies described in the literature.

1. Plant Material Preparation:

- Obtain dried roots and rhizomes of Asarum sieboldii.

- Wash the plant material with water to remove soil and debris.

- Dry the washed material in the shade for 7 days or in an oven at 30-40°C for 48 hours.

- Grind the dried plant material into a coarse powder.

2. Extraction:

- Macerate the powdered plant material in methanol at room temperature.

- Alternatively, perform ultrasonic-assisted extraction with methanol (power 500 W, frequency 40 KHz) for 45 minutes.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

- Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

- Collect the ethyl acetate fraction, which is enriched with lignans like this compound.

- Evaporate the ethyl acetate to dryness to obtain the ethyl acetate fraction.

4. Purification by Column Chromatography:

- Subject the ethyl acetate fraction to column chromatography on a silica gel (0.2-0.5 mm) column.

- Elute the column with a gradient solvent system of n-hexane and ethyl acetate, gradually increasing the polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Pool the fractions containing this compound.

- Recrystallize the pooled fractions from a suitable solvent system (e.g., methanol) to obtain pure, white needle-like crystals of this compound.

5. Characterization:

- High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound using HPLC. A typical method involves a C18 column with a mobile phase of acetonitrile and water (50:50) and UV detection at 287 nm.

- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques such as LC-MS.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Signaling Pathways and Mechanism of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. A key area of investigation is its role in cancer cell apoptosis through the modulation of the STAT3 signaling pathway and the induction of mitochondrial reactive oxygen species (ROS).

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity. This leads to a decrease in the expression of STAT3 target genes involved in cell survival and proliferation.

Induction of Mitochondrial ROS and Apoptosis

This compound has been demonstrated to increase the levels of reactive oxygen species (ROS) within the mitochondria of cancer cells. This increase in ROS leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

This compound is a pharmacologically active lignan with a long history of use in traditional medicine. Its diverse biological activities, including antiviral and anticancer effects, are beginning to be understood at the molecular level. The inhibition of the STAT3 signaling pathway and the induction of mitochondrial ROS represent key mechanisms of action that warrant further investigation for the development of novel therapeutic agents. This technical guide provides a foundation for researchers to explore the full potential of this compound in modern drug discovery and development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Simultaneous determination of this compound, β-eudesmol, and wogonin in rats using ultraperformance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies following administration of standards and Gumiganghwal-tang - PubMed [pubmed.ncbi.nlm.nih.gov]

Asarinin's Impact on Mitochondrial Reactive Oxygen Species Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of asarinin on mitochondrial reactive oxygen species (ROS) accumulation. It synthesizes key findings from recent research, offering structured data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in the fields of cellular biology, pharmacology, and drug development.

Executive Summary

Recent studies have demonstrated that (-)-asarinin, a primary component from the herb Asarum sieboldii Miq, modulates mitochondrial function by promoting the accumulation of reactive oxygen species (ROS). This activity has been linked to the induction of apoptosis and the inhibition of specific signaling pathways, highlighting its potential as a therapeutic agent in certain pathological conditions, such as gastric precancerous lesions. This guide will delve into the quantitative data supporting these findings, the experimental procedures used to elicit them, and the signaling cascades involved.

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of this compound are dose-dependent. The following tables summarize the key quantitative findings from in vitro studies on human gastric epithelial cell strains (MC cells).

Table 1: Effect of this compound on MC Cell Proliferation

| This compound Concentration (μM) | Inhibition Rate (%) |

| 0 | 0 |

| 2.5 | Data not provided in abstract |

| 5 | Data not provided in abstract |

| 10 | Data not provided in abstract |

| 20 | Data not provided in abstract |

| 40 | Data not provided in abstract |

| 80 | Data not provided in abstract |

Note: Specific inhibition percentages were not available in the provided search results. The primary study indicates a dose-dependent inhibition of MC cell proliferation.[1]

Table 2: this compound-Induced Intracellular ROS Levels in MC Cells

| Treatment Group | Relative ROS Levels |

| Control | Baseline |

| This compound | Enhanced[1] |

| This compound + N-acetylcysteine (ROS scavenger) | Pharmacological effects blocked[1] |

Note: The primary study confirms that this compound enhances intracellular ROS levels, and this effect is crucial for its pharmacological activity, as evidenced by its blockage by a ROS scavenger.[1] Specific quantitative fold-changes were not detailed in the abstract.

Table 3: Effect of this compound on MC Cell Apoptosis

| Treatment Group | Apoptosis Rate |

| Control | Baseline |

| This compound | Induced[1] |

| This compound + STAT3 Agonist | Pro-apoptotic effects abolished |

Note: this compound's induction of apoptosis is a key outcome of its mechanism. This effect is mediated through the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on mitochondrial ROS.

Cell Culture and Treatment

-

Cell Line: Human gastric epithelial cell strain (MC cells), specifically a premalignant cell model induced by methylnitronitrosoguanidine.

-

Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

This compound Treatment: (-)-Asarinin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.

Cytotoxicity Assay (CCK8 Assay)

The cytotoxic effect of this compound on MC cells is assessed using a Cell Counting Kit-8 (CCK8) assay.

-

Seed MC cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability or inhibition rate relative to the untreated control group.

Detection of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treat MC cells with this compound for the desired time.

-

In the final 30 minutes of treatment, add DCFH-DA to the culture medium at a final concentration of 10 μM.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. The intensity of the oxidized product, dichlorofluorescein (DCF), is proportional to the amount of intracellular ROS.

Apoptosis Assay (Annexin V-FITC/PI Assay)

Apoptosis in MC cells is evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Culture and treat MC cells with this compound as described above.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blot analysis is performed to analyze the expression of relevant proteins in the signaling pathway, such as STAT3 and phospho-STAT3 (p-STAT3).

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in gastric precancerous cells.

Caption: this compound-induced signaling cascade.

Experimental Workflow for Assessing this compound's Effects

The diagram below outlines the logical flow of experiments to characterize the effects of this compound on mitochondrial ROS and cellular outcomes.

Caption: Experimental workflow for this compound evaluation.

Conclusion

The available evidence strongly suggests that this compound exerts anti-cancer effects, at least in the context of gastric precancerous lesions, by promoting the accumulation of mitochondrial ROS. This increase in oxidative stress leads to a decrease in mitochondrial membrane potential and subsequent inhibition of the STAT3 signaling pathway, ultimately culminating in apoptosis. The detailed protocols and structured data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drugs targeting mitochondrial metabolism in cancer. Further investigation is warranted to elucidate the precise molecular targets of this compound within the mitochondria and to explore its efficacy and safety in more complex preclinical models.

References

Methodological & Application

Application Note: Protocol for Dissolving Asarinin in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and use of Asarinin, a lignan with various biological activities, in dimethyl sulfoxide (DMSO) for in vitro cell culture applications. Proper solubilization and handling are critical for obtaining reproducible and accurate experimental results. This guide outlines the materials, step-by-step procedures for creating a stable stock solution, and subsequent dilution into cell culture media, ensuring compound integrity and minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

Proper preparation of this compound solutions is crucial for experimental success. The following table summarizes key quantitative parameters for dissolving and storing this compound in DMSO.

| Parameter | Value | Source(s) |

| Molecular Weight | 354.35 g/mol | [1][2][3] |

| Solubility in DMSO | 10 mg/mL (28.22 mM) to 70 mg/mL (197.54 mM) | [1][4] |

| Recommended Stock Conc. | 10-20 mM | Derived from solubility data |

| Stock Solution Storage | ≤ 1 month at -20°C; ≤ 6 months at -80°C | |

| Final DMSO Concentration | Recommended: ≤ 0.1%; Maximum: ≤ 0.5% |

Experimental Protocol: this compound Stock and Working Solutions

This protocol details the preparation of a concentrated this compound stock solution in DMSO and its subsequent dilution for use in cell culture experiments.

2.1. Materials

-

This compound powder (purity ≥ 98%)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)

-